Cas no 5588-23-8 (2-phenylcyclopentanamine hydrochloride (1:1))

2-Phenylcyclopentanamine hydrochloride (1:1) is a chiral organic compound featuring a cyclopentane backbone substituted with an amine group and a phenyl ring. The hydrochloride salt form enhances stability and solubility, making it suitable for synthetic and pharmaceutical applications. Its rigid cyclopentane structure contributes to stereochemical control in asymmetric synthesis, while the aromatic phenyl group offers potential for π-π interactions in molecular recognition. This compound is often utilized as a building block in medicinal chemistry, particularly for the development of CNS-active agents or chiral auxiliaries. The well-defined stoichiometry (1:1) ensures consistent reactivity and purity, facilitating reproducible results in research and industrial processes.
2-phenylcyclopentanamine hydrochloride (1:1) structure
5588-23-8 structure
Product Name:2-phenylcyclopentanamine hydrochloride (1:1)
CAS No:5588-23-8
MF:C11H16ClN
MW:197.704442024231
CID:1601538
PubChem ID:21785
Update Time:2025-11-01

2-phenylcyclopentanamine hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 2-phenylcyclopentanamine hydrochloride (1:1)
    • 2-Phenylcyclopentylamine hydrochloride
    • CYPENAMINE HYDROCHLORIDE
    • 2-phenylcyclopentan-1-amine,hydrochloride
    • UNII-N345X8YQG8
    • FWIIHEJLRNKGDU-UHFFFAOYSA-N
    • Cyclopentanamine, 2-phenyl-, hydrochloride
    • Cypenamine HCl
    • Cypenamine hydrochloride [USAN]
    • Cypenamine hydrochloride (USAN)
    • D03629
    • CYCLOPENTANAMINE, 2-PHENYL-, HYDROCHLORIDE (1:1)
    • 5588-23-8
    • SCHEMBL119769
    • DTXSID40971285
    • Cyclopentylamine, 2-phenyl-, hydrochloride
    • 2-Phenylcyclopentan-1-amine--hydrogen chloride (1/1)
    • 2-phenylcyclopentan-1-amine;hydrochloride
    • cypenaminehydro-chlorid
    • N345X8YQG8
    • EN300-208861
    • CHEMBL2106656
    • Q27284475
    • 2-phenylcyclopentan-1-amine hydrochloride
    • Inchi: 1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H
    • InChI Key: FWIIHEJLRNKGDU-UHFFFAOYSA-N
    • SMILES: Cl.NC1CCCC1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 197.09728
  • Monoisotopic Mass: 197.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02

2-phenylcyclopentanamine hydrochloride (1:1) Pricemore >>

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Additional information on 2-phenylcyclopentanamine hydrochloride (1:1)

Recent Advances in the Study of 2-Phenylcyclopentanamine Hydrochloride (1:1) (CAS 5588-23-8)

2-Phenylcyclopentanamine hydrochloride (1:1) (CAS 5588-23-8) is a chemical compound of significant interest in the field of medicinal chemistry and pharmacology. Recent studies have explored its potential applications in central nervous system (CNS) disorders, particularly as a modulator of neurotransmitter systems. This research brief synthesizes the latest findings on its synthesis, pharmacological properties, and therapeutic potential, providing a comprehensive overview for professionals in the chemical, biological, and pharmaceutical industries.

The compound's structural features, including the phenylcyclopentylamine scaffold, have been linked to its activity as a serotonin-norepinephrine reuptake inhibitor (SNRI). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-phenylcyclopentanamine hydrochloride exhibits high affinity for both serotonin and norepinephrine transporters, with Ki values in the nanomolar range. This dual mechanism suggests potential utility in treating depression and anxiety disorders, although further in vivo studies are needed to confirm efficacy and safety profiles.

Recent synthetic improvements have focused on optimizing the production of 2-phenylcyclopentanamine hydrochloride (1:1). A novel asymmetric synthesis route developed by researchers at MIT (2024) achieved a 78% yield with 99% enantiomeric purity, addressing previous challenges in stereoselective synthesis. This advancement is particularly significant for pharmaceutical applications where enantiomeric purity is crucial for both efficacy and regulatory approval.

Pharmacokinetic studies conducted in 2024 have revealed promising characteristics of 2-phenylcyclopentanamine hydrochloride. The compound demonstrates good oral bioavailability (approximately 65% in rodent models) and crosses the blood-brain barrier efficiently. Its metabolic profile shows primarily hepatic clearance with minimal CYP450 interactions, suggesting a low potential for drug-drug interactions in clinical settings.

Emerging research has also investigated the compound's potential in pain management. Preclinical models of neuropathic pain have shown significant analgesic effects at doses that do not produce motor impairment. These findings, published in Pain Research and Management (2024), position 2-phenylcyclopentanamine hydrochloride as a potential alternative to current opioid-based therapies with fewer side effects.

Despite these promising developments, challenges remain in the clinical translation of 2-phenylcyclopentanamine hydrochloride. Current research gaps include comprehensive toxicology studies and long-term safety assessments. Several pharmaceutical companies have reportedly initiated Investigational New Drug (IND) enabling studies, suggesting that clinical trials may commence within the next 2-3 years.

The intellectual property landscape surrounding 2-phenylcyclopentanamine hydrochloride has become increasingly active, with three new patent applications filed in 2024 covering novel formulations and specific therapeutic indications. This surge in patent activity reflects growing commercial interest in the compound's therapeutic potential.

Future research directions are likely to focus on structure-activity relationship (SAR) studies to optimize the pharmacological profile of 2-phenylcyclopentanamine derivatives. Computational modeling approaches are being employed to design next-generation compounds with improved selectivity and reduced off-target effects. These developments underscore the compound's role as a valuable scaffold in CNS drug discovery.

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